2-(4-Nitrophenyl)furan
Overview
Description
2-(4-Nitrophenyl)furan is an organic compound with the molecular formula C10H7NO3. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom. The compound is notable for its nitrophenyl group attached to the furan ring, which imparts unique chemical and physical properties. Furan derivatives, including this compound, have garnered significant interest in various fields due to their diverse biological and pharmacological activities .
Mechanism of Action
Target of Action
It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Biochemical Pathways
Furan derivatives have been found to exhibit a wide range of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities , suggesting that 2-(4-Nitrophenyl)furan may also have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)furan typically involves the reaction of 4-nitrobenzaldehyde with furan in the presence of a base. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-5-nitrofuran with 4-nitrophenylboronic acid under microwave irradiation and in the presence of a palladium catalyst . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: 2-(4-Aminophenyl)furan.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)benzofuran: Similar structure but with a benzene ring fused to the furan ring.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a carboxylate group and a fluorine atom, offering different chemical properties.
Uniqueness
2-(4-Nitrophenyl)furan is unique due to its specific combination of a nitrophenyl group and a furan ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-nitrophenyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFDRMWXIPRVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345495 | |
Record name | 2-(4-Nitrophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28123-72-0 | |
Record name | 2-(4-Nitrophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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